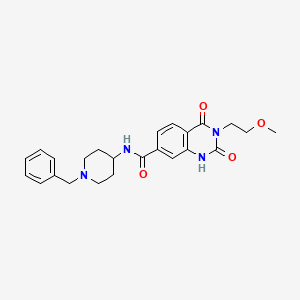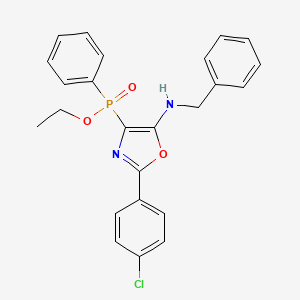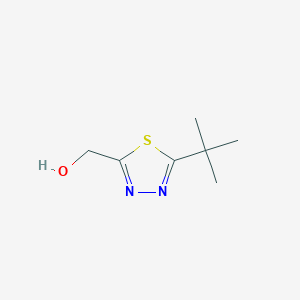![molecular formula C21H20N2O4 B2745366 N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-62-2](/img/structure/B2745366.png)
N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this typically belong to the class of organic compounds known as carboxamides, which are characterized by the presence of a carboxamide group. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2). The furan ring in the structure suggests that this compound might have aromatic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form a carboxamide. The furan ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Carboxamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. The furan ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .科学的研究の応用
Antiprotozoal Agents
Research on related compounds, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has demonstrated significant potential in antiprotozoal applications. These compounds have shown strong DNA affinities and high in vitro efficacy against T. b. rhodesiense and P. falciparum, indicating promising antiprotozoal properties (Ismail et al., 2004).
Anti-Bacterial Activities
A study on N-(4-bromophenyl)furan-2-carboxamide, which shares structural similarities, showed effective anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This indicates that derivatives of furan-2-carboxamide, including N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, may have potential applications in combating bacterial infections (Siddiqa et al., 2022).
Synthesis and Characterization Studies
Extensive research has been conducted on the synthesis and characterization of furan-2-carboxamides and their derivatives, indicating their significance in the field of organic chemistry and potential pharmaceutical applications. For example, studies on the oxidative rearrangement of furan-2-carboximidamides have contributed to the understanding of 2-acylaminofurans (Bobošíková et al., 2001).
Bio-Imaging Applications
Phenoxazine-based fluorescence chemosensors using furan-2-carboxamide groups have been developed for dual channel detection of ions like Cd2+ and CN−. These chemosensors have applications in bio-imaging, demonstrating the utility of furan-2-carboxamide derivatives in biological and medical imaging techniques (Ravichandiran et al., 2020).
Energetic Material Synthesis
Research on compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are related to furan-2-carboxamide derivatives, has shown potential in the development of insensitive energetic materials. This suggests possible applications in material sciences, particularly in areas requiring stable and high-energy materials (Yu et al., 2017).
DNA Binding Studies
Studies on compounds like 2,5-bis(4-guanylphenyl)furan, which are structurally related to furan-2-carboxamides, have shown significant DNA-binding properties. These findings are crucial for understanding the molecular interactions of these compounds, which could lead to applications in gene therapy or as a tool in molecular biology (Laughton et al., 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-3-9-18(10-4-14)27-13-20-19(11-12-26-20)21(25)23-17-7-5-16(6-8-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXUHXQHYABSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2745305.png)
![3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2745306.png)